molecular formula C19H18N2O2 B2954851 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide CAS No. 385393-62-4

2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide

Katalognummer: B2954851
CAS-Nummer: 385393-62-4
Molekulargewicht: 306.365
InChI-Schlüssel: VAMRGOZHCXDVOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. The quinoline core is a privileged scaffold in pharmacology, known for its diverse biological activities . This particular compound is a valuable reagent for scientists investigating new therapeutic agents, especially in the fields of oncology and infectious diseases. Quinoline derivatives are extensively studied for their potent antimalarial and anticancer properties . In anticancer research, structurally similar quinolin-4-one derivatives have been demonstrated to induce autophagic cell death in human cancer cells, such as melanoma, through mechanisms involving the upregulation of reactive oxygen species (ROS) and lipid peroxidation . Furthermore, the acetamide functional group is a common pharmacophore found in compounds with a wide range of biological activities, making this molecule a versatile building block for developing novel bioactive agents . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound for optimizing activity against specific biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to comply with all applicable institutional and regulatory guidelines.

Eigenschaften

IUPAC Name

2-(2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-6-5-7-15(10-13)20-19(23)12-21-14(2)11-18(22)16-8-3-4-9-17(16)21/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMRGOZHCXDVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that may confer various biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-infective and anti-inflammatory agents.

Structural Characteristics

The compound's structure includes:

  • A quinoline core with a methyl group and a 4-oxo functional group.
  • An N-(m-tolyl)acetamide moiety, which enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Quinoline derivatives are well-known for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. The specific activity of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide has yet to be extensively investigated, but it is hypothesized that it could share these beneficial properties due to its structural similarities with other active quinoline derivatives.

Anti-inflammatory Potential

Research on related quinoline compounds suggests potential anti-inflammatory effects. For instance, certain quinazolinone derivatives have demonstrated significant anti-inflammatory activity in experimental models, such as the carrageenan-induced rat paw edema test. This suggests that 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide may also exhibit similar properties, warranting further investigation.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. A comparison of related compounds reveals that modifications to the quinoline core or the substituents can significantly alter their pharmacological profiles:

Compound NameStructure FeaturesUnique Aspects
2-MethylquinolineQuinoline core with methyl substitutionKnown for high antibacterial activity
4-OxoquinolineSimilar core structureExhibits significant anticancer properties
7-ChloroquinolineChlorine substitution on quinolineEffective against malaria parasites
Quinazolinone derivativesContains a fused benzene ringBroad spectrum of biological activities

The specific combination of functional groups in 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide may enhance its selectivity and potency compared to other quinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound shares structural motifs with several pharmacologically active analogs, differing primarily in core heterocycles and substituents. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight Key Activities References
2-(2-Methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide Quinolinone 2-methyl, N-(m-tolyl)acetamide ~324.36 (calc.) Not explicitly reported (structural analog)
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone 6-chloro, 2-methyl, N-phenylacetamide ~343.78 InhA inhibition (antitubercular)
N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) Quinazolinone + phthalimide 2-methyl, phthalimide-linked acetamide ~393.40 Antioxidant (DPPH assay)
2-(4-Chlorophenoxy)-N-(4-oxo-1-(m-tolyl)-quinazolin-6-yl)acetamide (7e) Quinazolinone 4-chlorophenoxy, N-(m-tolyl) ~437.87 HCV NS5B inhibition
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) Quinazolinone N-(2-hydroxy-4-methylphenyl) ~325.34 Structural characterization only

Key Observations :

  • Core Heterocycle: Quinolinone (target compound) vs. quinazolinone (analogs).
  • Substituent Effects : The m-tolyl group in the target compound may improve membrane permeability compared to phenyl or hydroxy-substituted analogs (e.g., 4d) . Chlorine or methoxy groups (e.g., 7e) often enhance metabolic stability and target binding .
Pharmacokinetic and Toxicity Profiles
  • Absorption/Distribution : Analogs with m-tolyl or phenyl groups exhibit good intestinal absorption and CNS permeability in silico predictions .
  • Metabolism : Hydroxy or methoxy groups (e.g., 4d, 14) may increase susceptibility to glucuronidation, whereas methyl/chloro groups enhance metabolic stability .
  • Toxicity: No explicit data for the target compound, but quinazolinones generally show low cytotoxicity in vitro (e.g., >100 µM in HeLa cells) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide and its derivatives?

  • Answer : The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and amide coupling. For example, quinazolinone derivatives are synthesized via refluxing intermediates with aldehydes (e.g., substituted styryl derivatives) under controlled stoichiometric ratios and reaction times (e.g., 18–43 hours), followed by purification via column chromatography or recrystallization . Structural confirmation relies on 1H/13C NMR , IR , and mass spectrometry (EI-MS or ESI/APCI) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Answer : Key techniques include:

  • NMR spectroscopy : Assign chemical shifts to protons (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbons (e.g., carbonyl carbons at δ 165–175 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., EI-MS peaks at m/z 455.19 [M+]) .
  • Elemental analysis : Compare calculated vs. observed C, H, N, and S percentages to verify purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : Based on structurally similar acetamides, hazards include:

  • Acute toxicity (H302) : Use fume hoods and PPE (gloves, lab coats).
  • Skin/eye irritation (H315/H319) : Immediate washing with water for 15+ minutes .
  • Respiratory irritation (H335) : Use NIOSH-approved respirators (e.g., P95 filters) in dusty conditions .

Advanced Research Questions

Q. What strategies optimize the yield of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide derivatives during synthesis?

  • Answer : Key factors include:

  • Reagent ratios : E.g., a 1:6.4 molar ratio of precursor to aldehyde improves coupling efficiency .
  • Reaction time : Extended reflux durations (e.g., 25–43 hours) enhance product formation in styryl-substituted derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DCM) favor amidation, while MeOH gradients aid chromatographic purification .

Q. How can computational modeling (e.g., DFT) predict the electronic properties or bioactivity of this compound?

  • Answer :

  • HOMO-LUMO analysis : Evaluates electron donor/acceptor capacity, correlating with reactivity (e.g., using B3LYP/6-31G models) .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., human enzymes or Mycobacterium tuberculosis InhA) .
  • MESP maps : Identify electrophilic/nucleophilic regions for functionalization .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Answer :

  • Dose-response assays : Establish IC50 values under standardized conditions (e.g., enzyme inhibition assays with controls) .
  • Structural analogs : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity .
  • Reproducibility protocols : Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric methods) .

Methodological Challenges and Solutions

Q. How to address low solubility of this compound in in vitro assays?

  • Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

Q. What techniques characterize crystallographic properties for structure-activity relationship (SAR) studies?

  • Answer :

  • X-ray diffraction : Resolve bond angles (e.g., 25.9° dihedral in cyclobutyl derivatives) and hydrogen-bonding networks .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for formulation development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.